4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid
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Description
4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid, otherwise known as 4-AOBA, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile and powerful tool for scientists due to its wide range of biochemical and physiological effects, as well as its ease of synthesis.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure Analysis
Research on derivatives similar to 4-(4-Acetylpiperazin-1-yl)-4-oxobutanoic acid, such as 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, reveals insights into their molecular structure through vibrational spectroscopy and computational studies. These studies, utilizing techniques like FT-IR, NMR, and X-ray diffraction, shed light on the compound's molecular geometry, vibrational frequencies, and electronic properties. The findings indicate potential applications in understanding molecular interactions and designing compounds with desired physical and chemical properties (Rahul Raju et al., 2015).
Synthesis and Characterization for Material Science
The synthesis and characterization of compounds like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid also highlight their importance in material science. These studies provide a foundation for developing new materials with potential applications in various industries, including pharmaceuticals and electronics. The detailed analysis of their crystal structure and thermal properties can guide the synthesis of novel materials with improved stability and functionality (P. Nayak et al., 2014).
properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10(15)16/h2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMZHWOFXKAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328625 |
Source
|
Record name | 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
389056-48-8 |
Source
|
Record name | 4-(4-acetylpiperazin-1-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.